Pterosin D 3-O-glucoside
Overview
Description
Pterosin D 3-O-glucoside is a naturally occurring sesquiterpenoid glycoside found in various fern species, particularly in the Pteridaceae family. This compound is known for its diverse biological activities, including cytotoxic, antioxidant, and antidiabetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pterosin D 3-O-glucoside involves several steps. One efficient method includes the Friedel-Crafts bisacylation of the methyl ether of 2-(2,6-dimethylphenyl)ethanol with methylmalonyl chloride to form 1,3-indandione. This intermediate is then demethylated and reduced with zinc and acetic acid in the presence of acetic anhydride and sodium acetate to yield a mixture of racemic cis and trans isomers of pterosin C diacetate. Hydrolysis of these isomers produces the corresponding pterosins .
Industrial Production Methods
Industrial production of this compound typically involves extraction from natural sources, such as ferns. The extraction process includes solvent extraction, followed by chromatographic purification to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Pterosin D 3-O-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the substituents involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol, heating for 5 hours.
Reduction: Sodium borohydride in methanol, room temperature.
Substitution: Hydrochloric acid in methanol, heating for 5 hours.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: Used as a chemical marker for the identification of Pteridaceae species.
Biology: Exhibits cytotoxic activity against human leukemia cells and other cancer cell lines.
Medicine: Shows potential antidiabetic activity by promoting glucose uptake and improving insulin sensitivity.
Industry: Utilized in the development of natural antioxidant and antimicrobial agents.
Mechanism of Action
The mechanism of action of Pterosin D 3-O-glucoside involves several molecular targets and pathways:
Comparison with Similar Compounds
Pterosin D 3-O-glucoside can be compared with other similar compounds, such as:
Pterosin C 3-O-glucoside: Similar structure but differs in the position of the glucoside moiety.
Pterosin L 3-O-glucoside: Another sesquiterpenoid glycoside with different biological activities.
Pteroside A: A related compound with distinct cytotoxic and antioxidant properties.
This compound stands out due to its unique combination of cytotoxic, antioxidant, and antidiabetic activities, making it a valuable compound for further research and potential therapeutic applications .
Properties
IUPAC Name |
(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTDJCXEVHBDAH-UMYDBDEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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